3'-Hydroxydehydroaglaiastatin

Description

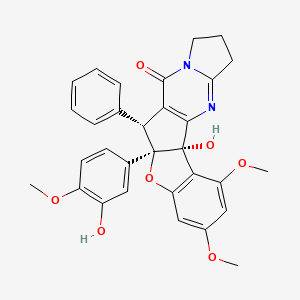

Structure

3D Structure

Properties

Molecular Formula |

C31H28N2O7 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

(2S,10R,11R)-2-hydroxy-10-(3-hydroxy-4-methoxyphenyl)-4,6-dimethoxy-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one |

InChI |

InChI=1S/C31H28N2O7/c1-37-19-15-22(39-3)27-23(16-19)40-31(18-11-12-21(38-2)20(34)14-18)26(17-8-5-4-6-9-17)25-28(30(27,31)36)32-24-10-7-13-33(24)29(25)35/h4-6,8-9,11-12,14-16,26,34,36H,7,10,13H2,1-3H3/t26-,30+,31+/m1/s1 |

InChI Key |

AUJMBFPBXOTPLC-JZRGNDHQSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 3'-Hydroxydehydroaglaiastatin from Aglaia odorata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of 3'-Hydroxydehydroaglaiastatin, a potent anticancer compound from the plant Aglaia odorata. It provides a comprehensive overview of the bioassay-guided fractionation process, detailed experimental protocols for extraction and purification, and a summary of the spectroscopic data used for structural elucidation. Furthermore, this document illustrates the mechanism of action of this compound through a detailed signaling pathway diagram, highlighting its role as a translation initiation inhibitor. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

The genus Aglaia (family Meliaceae) is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the rocaglamides, also known as flavaglines, have emerged as a promising class of compounds with potent insecticidal and anticancer properties.[1] Bioassay-guided fractionation of extracts from Aglaia species has led to the discovery of numerous rocaglamide (B1679497) derivatives.[2] this compound is a notable member of this class, isolated from Aglaia odorata, that has demonstrated significant cytotoxic effects against various cancer cell lines.[3] This document provides a detailed account of the discovery, isolation, and characterization of this compound.

Discovery through Bioassay-Guided Fractionation

The discovery of this compound was the result of a systematic search for anticancer compounds in Aglaia odorata. The general strategy employed is bioassay-guided fractionation, a process where crude plant extracts are separated into fractions, and each fraction is tested for its biological activity.[4][5] The most active fractions are then subjected to further separation until a pure, active compound is isolated. In the case of rocaglamides, cytotoxic assays against human cancer cell lines, such as HepG2, are commonly used to guide the fractionation process.[3]

References

- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bioassay-guided separation and identification of anticancer compounds in Tagetes erecta L. flowers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Putative Biosynthesis of 3'-Hydroxydehydroaglaiastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxydehydroaglaiastatin, a member of the rocaglamide (B1679497) (or flavagline) family of natural products, exhibits significant potential in drug development due to its potent biological activities. Despite its promising therapeutic applications, the precise biosynthetic pathway of this complex molecule remains to be fully elucidated. This technical guide synthesizes the current understanding of rocaglamide biosynthesis to propose a putative pathway for this compound. We delve into the proposed enzymatic steps, drawing parallels with well-characterized analogous reactions in flavonoid and steroid metabolism. This document provides a theoretical framework to guide future research, including detailed hypothetical experimental protocols and data presentation formats to facilitate the experimental validation of this proposed pathway.

Introduction

Rocaglamides are a class of structurally complex cyclopenta[b]benzofuran natural products isolated from plants of the genus Aglaia.[1] These compounds, including this compound, have garnered significant attention for their potent insecticidal, cytotoxic, and anticancer properties. A comprehensive understanding of their biosynthesis is crucial for biotechnological production and the development of novel derivatives with improved therapeutic profiles. While the complete biosynthetic pathway of this compound has not been experimentally verified, a widely accepted hypothesis suggests a convergent route originating from precursors of the flavonoid and phenylpropanoid pathways.[2] This guide outlines this proposed pathway, focusing on the key enzymatic transformations leading to the rocaglamide core and the subsequent modifications—hydroxylation and dehydrogenation—that yield this compound.

Proposed Biosynthesis Pathway of the Rocaglamide Core

The biosynthesis of the characteristic cyclopenta[b]benzofuran skeleton of rocaglamides is postulated to involve a key cycloaddition reaction between a flavonoid nucleus and a cinnamic acid derivative.[2]

Precursor Synthesis

The pathway is believed to commence with the synthesis of two key precursors:

-

A Flavonoid Precursor: Likely a chalcone (B49325) or flavanone, derived from the well-established flavonoid biosynthesis pathway. This pathway utilizes malonyl-CoA and p-coumaroyl-CoA as starter units, which are themselves derived from primary metabolism.

-

A Cinnamic Acid Derivative: A substituted cinnamic acid, which provides the remaining carbon atoms for the rocaglamide skeleton.

Formation of the Cyclopenta[b]benzofuran Core

The central and most complex step in the proposed pathway is the formation of the tricyclic core. While the exact mechanism and the enzymes involved are unknown, a plausible chemical logic suggests a sequence of reactions that could be enzyme-catalyzed:

-

Michael Addition: The pathway is initiated by a Michael-type addition of a flavonoid enolate to the α,β-unsaturated system of the cinnamic acid derivative.

-

Intramolecular Cyclization: A subsequent intramolecular aldol-type condensation or a related cyclization reaction would then form the five-membered ring, yielding the cyclopenta[b]benzofuran core structure of the rocaglamides.

This proposed reaction sequence is a complex transformation that likely involves one or more specialized enzymes capable of orienting the substrates and catalyzing the specific bond formations.

Proposed Late-Stage Modifications: Hydroxylation and Dehydrogenation

The formation of this compound from a rocaglamide precursor would require at least two key enzymatic modifications: hydroxylation at the 3'-position of the B-ring and a subsequent dehydrogenation.

3'-Hydroxylation

The introduction of a hydroxyl group at the 3'-position of the B-ring is a common reaction in flavonoid biosynthesis and is typically catalyzed by Flavonoid 3'-Hydroxylase (F3'H) .[3][4] These enzymes are cytochrome P450-dependent monooxygenases that utilize NADPH and molecular oxygen to hydroxylate the flavonoid B-ring. It is highly probable that a similar F3'H homolog is responsible for this modification in the biosynthesis of this compound.

Dehydrogenation

The "dehydro" component of this compound suggests the presence of an additional double bond compared to a hydroxylated rocaglamide precursor. This dehydrogenation is likely catalyzed by a dehydrogenase . In steroid biosynthesis, for example, hydroxysteroid dehydrogenases (HSDs) are responsible for the interconversion of hydroxyl and keto groups, a process that involves the removal of two hydrogen atoms.[5][6] It is plausible that a similar dehydrogenase, specific to the rocaglamide skeleton, catalyzes this final step.

Proposed Overall Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway, integrating the formation of the rocaglamide core with the subsequent hydroxylation and dehydrogenation steps.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

As the biosynthesis of this compound has not been experimentally elucidated, no specific quantitative data is available. The following table provides a template for organizing such data once it becomes available through future research.

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| [Putative Cycloaddition Enzyme] | Flavonoid Precursor, Cinnamic Acid Derivative | TBD | TBD | TBD | TBD | TBD |

| [F3'H Homolog] | Rocaglamide Core | TBD | TBD | TBD | TBD | TBD |

| [Dehydrogenase (HSD-like)] | 3'-Hydroxy-rocaglamide Intermediate | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Detailed Experimental Protocols (Hypothetical)

The following sections provide detailed, albeit hypothetical, protocols for the key enzymatic assays that would be required to validate the proposed biosynthetic pathway. These are based on established methods for analogous enzymes.

Cloning and Heterologous Expression of Candidate Genes

This workflow outlines the general steps for identifying and expressing the genes responsible for the biosynthesis.

Caption: Workflow for gene identification, cloning, and expression.

Assay for Putative Flavonoid 3'-Hydroxylase (F3'H) Activity

Objective: To determine if a candidate enzyme can hydroxylate a rocaglamide precursor at the 3'-position.

Materials:

-

Purified recombinant candidate F3'H homolog.

-

Rocaglamide precursor substrate.

-

NADPH.

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5).

-

Microsome preparation from the expression host (if it is a P450 enzyme).

-

HPLC system with a C18 column and UV-Vis detector.

-

LC-MS system for product identification.

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 100 µM rocaglamide precursor, and 1 mM NADPH.

-

If using microsomes, add an appropriate amount to the reaction mixture.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified candidate enzyme (e.g., 1-5 µg).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ice-cold methanol (B129727).

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of a new, more polar product.

-

Confirm the identity of the product as the 3'-hydroxylated rocaglamide using LC-MS.

Assay for Putative Dehydrogenase Activity

Objective: To determine if a candidate enzyme can catalyze the dehydrogenation of the 3'-hydroxy-rocaglamide intermediate.

Materials:

-

Purified recombinant candidate dehydrogenase.

-

3'-Hydroxy-rocaglamide intermediate substrate.

-

NAD⁺ or NADP⁺.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).

-

Spectrophotometer.

-

HPLC system with a C18 column and UV-Vis detector.

-

LC-MS system for product identification.

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 100 µM 3'-hydroxy-rocaglamide intermediate, and 1 mM NAD⁺ or NADP⁺.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified candidate enzyme (e.g., 1-5 µg).

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH or NADPH.

-

Alternatively, stop the reaction after a defined time with methanol and analyze the product formation by HPLC and LC-MS.

Conclusion and Future Directions

The biosynthesis of this compound is a scientifically intriguing and pharmaceutically relevant puzzle. The proposed pathway presented in this guide, based on established principles of natural product biosynthesis, provides a solid foundation for future experimental work. The key to unraveling this pathway lies in the identification and characterization of the enzymes responsible for the core cycloaddition and the subsequent tailoring reactions. The experimental approaches outlined here, including transcriptomics for gene discovery and heterologous expression for functional characterization, will be instrumental in validating this proposed route. A definitive understanding of the biosynthesis of this compound will not only be a significant scientific achievement but will also open up new avenues for the sustainable production and diversification of this important class of therapeutic agents.

References

- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Variation in 3β-hydroxysteroid dehydrogenase activity and in pregnenolone supply rate can paradoxically alter androstenedione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Analysis of 3'-Hydroxydehydroaglaiastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxydehydroaglaiastatin is a natural product belonging to the rocaglate family, a class of compounds known for their potent biological activities. Isolated from plants of the Aglaia genus, these molecules have garnered significant interest in the scientific community, particularly in the field of drug discovery. The precise structural elucidation of these complex molecules is paramount for understanding their mechanism of action and for guiding synthetic efforts. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies required for the characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this compound is not publicly available, this document presents a standardized approach and expected data based on the analysis of similar natural products.

Spectroscopic Data of this compound

The structural confirmation of this compound, with the molecular formula C₃₁H₂₈N₂O₇ and a molecular weight of 540.56 g/mol , relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules. For this compound, a suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity and stereochemistry.

¹H NMR Data (Predicted)

The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and through integration, the number of protons of a particular type. The following table represents a hypothetical ¹H NMR data set for this compound, based on its known structure.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | 4.5 - 4.7 | d | ~8.0 | 1H |

| H-3' | 4.0 - 4.2 | m | - | 1H |

| H-5 | 6.8 - 7.0 | m | - | 2H |

| H-6 | 7.2 - 7.4 | m | - | 2H |

| Aromatic CH | 6.5 - 7.5 | m | - | 9H |

| OCH₃ | 3.7 - 3.9 | s | - | 6H |

| N-CH₂ | 3.0 - 3.5 | m | - | 4H |

| OH | Variable | br s | - | 2H |

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, providing insights into their functional groups and hybridization state.

| Position | Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Aromatic C-O | 140 - 160 |

| Aromatic C-H/C-C | 100 - 135 |

| C-2' | 75 - 85 |

| C-3' | 70 - 80 |

| OCH₃ | 55 - 60 |

| N-CH₂ | 40 - 50 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of natural products.

HRMS-ESI Data (Predicted)

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 541.1918 | (To be determined) | C₃₁H₂₉N₂O₇ |

| [M+Na]⁺ | 563.1737 | (To be determined) | C₃₁H₂₈N₂NaO₇ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the NMR and MS analysis of a natural product like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Standard pulse programs available on the spectrometer software are utilized.

-

The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experiment time.

-

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: A dilute solution of the compound (e.g., 1-10 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

-

Instrumentation: An ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.

-

ESI-MS Parameters:

-

Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. For this compound, positive mode ([M+H]⁺) is expected to be prominent.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to ensure a stable spray.

-

Drying Gas Temperature: Usually set between 200-350 °C.

-

Mass Range: A suitable range is selected to include the expected molecular ion.

-

Data Acquisition: Data is acquired in full scan mode with high resolution.

-

Visualization of Methodologies

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical process of structure elucidation.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the structure elucidation of this compound using spectroscopic data.

An In-Depth Technical Guide to 3'-Hydroxydehydroaglaiastatin: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxydehydroaglaiastatin is a naturally occurring alkaloid belonging to the rocaglate family, a class of complex compounds isolated from plants of the Aglaia genus.[1] Specifically, it has been identified in Aglaia odorata. Rocaglates and their derivatives have garnered significant interest in the scientific community for their potent biological activities, including anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₈N₂O₇ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 540.56 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 259143-58-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a rocaglate core typically exhibits characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons associated with the complex fused ring system. The presence of the hydroxyl group at the 3'-position would be expected to introduce a specific signal, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 31 carbon atoms in the molecule. Key signals would include those for carbonyl carbons, aromatic carbons, carbons bearing methoxy groups, and the aliphatic carbons of the core structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would likely include:

-

A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

Strong absorption bands in the aromatic region (around 1600-1450 cm⁻¹) due to C=C stretching vibrations.

-

A strong absorption band around 1700-1680 cm⁻¹ for the C=O stretching vibration of the amide group.

-

C-O stretching vibrations for the ether and ester functionalities in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₃₁H₂₈N₂O₇. The fragmentation pattern observed in MS/MS experiments would yield valuable structural information by revealing characteristic losses of functional groups and fragments of the core structure.

Experimental Protocols

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not available, a general procedure for the extraction and purification of rocaglate derivatives from Aglaia species can be outlined as follows. This generalized workflow provides a foundation for developing a specific protocol.

Caption: Generalized workflow for the isolation and purification of this compound.

Potential Biological Activity and Signaling Pathways

Rocaglates are known to exhibit potent anticancer activities by inhibiting protein synthesis. While the specific molecular targets and signaling pathways affected by this compound have not been extensively studied, related compounds have been shown to modulate key cellular processes, including apoptosis and STAT3 signaling.

Apoptosis Induction

Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death. It is plausible that this compound could trigger apoptotic pathways in cancer cells. A simplified representation of a potential apoptosis induction pathway is shown below.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Modulation of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. It is possible that this compound could exert its anticancer effects by inhibiting this pathway.

Caption: Potential inhibition of the JAK-STAT3 signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with potential for further investigation in the context of drug discovery. This guide has summarized the currently available physical and chemical data. However, significant gaps in knowledge remain. Future research should focus on:

-

Complete Physicochemical Characterization: Determination of melting point, solubility in a range of solvents, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and MS) to establish a complete and authenticated profile of the compound.

-

Elucidation of Biological Mechanisms: In-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on apoptosis and STAT3 signaling in various cancer cell lines.

-

Development of Synthetic Routes: The total synthesis of this compound would not only confirm its structure but also provide a scalable source for further biological evaluation and the generation of novel analogs with improved therapeutic properties.

The information compiled in this technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to 3'-Hydroxydehydroaglaiastatin (CAS No. 259143-58-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxydehydroaglaiastatin, a member of the rocaglamide (B1679497) (or flavagline) class of natural products, is a potent bioactive compound isolated from plants of the Aglaia genus. Rocaglamides have garnered significant interest in the scientific community for their pronounced cytotoxic and antiproliferative activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound and its related analogues, focusing on its chemical properties, biological activity, and mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₃₁H₂₈N₂O₇ and a molecular weight of 540.56 g/mol . As a derivative of aglaiastatin, it is characterized by a cyclopenta[b]benzofuran core structure. The presence of a hydroxyl group at the 3' position of the aromatic ring is a key structural feature that is suggested to enhance its biological activity.

| Property | Value | Source |

| CAS Number | 259143-58-3 | N/A |

| Molecular Formula | C₃₁H₂₈N₂O₇ | N/A |

| Molecular Weight | 540.56 g/mol | N/A |

| Class | Rocaglamide (Flavagline) | [1][2] |

| Natural Source | Aglaia species (e.g., Aglaia odorata) | [3][4] |

Biological Activity and Cytotoxicity

While specific quantitative data for this compound is limited in publicly available literature, extensive research on closely related rocaglamide derivatives demonstrates their potent cytotoxic and antiproliferative effects across various cancer cell lines. The data for representative rocaglamides are summarized below, suggesting the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Rocaglamide Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Rocaglaol | HL-60 (Leukemia) | 0.007-0.095 |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.007-0.095 | |

| A-549 (Lung Carcinoma) | 0.007-0.095 | |

| MCF-7 (Breast Adenocarcinoma) | 0.007-0.095 | |

| SW480 (Colon Adenocarcinoma) | 0.007-0.095 | |

| Rocaglamide | HL-60 (Leukemia) | 0.007-0.095 |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.007-0.095 | |

| A-549 (Lung Carcinoma) | 0.007-0.095 | |

| MCF-7 (Breast Adenocarcinoma) | 0.007-0.095 | |

| SW480 (Colon Adenocarcinoma) | 0.007-0.095 | |

| Dehydroaglaiastatin | HepG2 (Hepatocellular Carcinoma) | 0.69 |

| Aglaodoratin C | HT-29 (Colon Cancer) | 0.097 - 6.25 |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.097 - 6.25 | |

| MG-63 (Osteosarcoma) | 0.097 - 6.25 | |

| Aglaodoratin D | HT-29 (Colon Cancer) | 0.097 - 6.25 |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.097 - 6.25 | |

| MG-63 (Osteosarcoma) | 0.097 - 6.25 | |

| Aglaodoratin E | HT-29 (Colon Cancer) | 0.097 - 6.25 |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.097 - 6.25 | |

| MG-63 (Osteosarcoma) | 0.097 - 6.25 |

Note: The IC₅₀ values for Rocaglaol and Rocaglamide are presented as a range as reported in the source literature.[3][4]

Mechanism of Action

The primary mechanism of action for rocaglamides is the inhibition of protein synthesis.[1][5][6] This is achieved by targeting the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[1][6][7][8][9][10] By binding to eIF4A, rocaglamides clamp the protein onto polypurine sequences within the 5' untranslated regions of specific mRNAs, thereby stalling the scanning of the 43S pre-initiation complex and inhibiting the initiation of translation.[7][10] This selective inhibition of protein synthesis leads to the downregulation of short-lived oncoproteins that are crucial for cancer cell survival and proliferation, such as c-Myc and Cyclin D1.[5]

The inhibition of translation initiation by rocaglamides triggers a cascade of downstream cellular events, including:

-

Cell Cycle Arrest: Rocaglamides can induce cell cycle arrest at the G1/S or G2/M phase, preventing cancer cell proliferation.[1][6]

-

Induction of Apoptosis: By suppressing the expression of anti-apoptotic proteins and activating stress-related signaling pathways, rocaglamides promote programmed cell death in cancer cells.[1]

-

Inhibition of Key Signaling Pathways: The Ras-CRaf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer, is a key target of rocaglamides.[1][11] They also activate the pro-apoptotic MAPK p38 and JNK signaling pathways.[1]

Experimental Protocols

General Isolation Protocol for Rocaglamide Derivatives from Aglaia species

The following is a generalized protocol for the isolation of rocaglamide derivatives, including this compound, from plant material. Specific details may vary depending on the plant species and the target compound.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves, twigs) is extracted with a suitable organic solvent such as methanol or ethyl acetate (B1210297) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step helps to fractionate the extract based on the polarity of the constituent compounds. Rocaglamides are typically found in the ethyl acetate or chloroform fractions.

-

Column Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on their affinity for the stationary phase.

-

Further Chromatographic Purification: Fractions containing the compounds of interest are further purified using techniques such as gel filtration chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plate is incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Future Directions

This compound represents a promising lead compound for the development of novel anticancer agents. Future research should focus on:

-

Total Synthesis: Development of an efficient and scalable total synthesis of this compound to enable further biological evaluation and structure-activity relationship (SAR) studies.

-

Comprehensive Biological Evaluation: Determination of the IC₅₀ values of this compound against a broader panel of cancer cell lines, including drug-resistant lines.

-

In Vivo Efficacy: Evaluation of the anti-tumor efficacy of this compound in preclinical animal models of cancer.

-

Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanism of action.

-

Pharmacokinetic and Pharmacodynamic Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship of the compound.

Conclusion

This compound, a member of the rocaglamide family of natural products, holds significant potential as a novel therapeutic agent for the treatment of cancer. Its potent cytotoxic activity, attributed to the inhibition of translation initiation, makes it an attractive candidate for further investigation. The information provided in this technical guide serves as a foundational resource for researchers dedicated to advancing the development of this promising class of compounds.

References

- 1. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) (u:scholar - o:1536255) [uscholar.univie.ac.at]

- 3. Cytotoxicity and Synergistic Effect of the Constituents from Roots of Aglaia odorata (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Activity of Aglaiastatins: A Technical Guide for Researchers

December 5, 2025

Abstract

Aglaiastatins, a class of natural products derived from plants of the Aglaia genus, have garnered significant attention in the scientific community for their potent and diverse biological activities. As cyclopenta[b]benzofuran lignans, structurally related to rocaglamides, these compounds exhibit promising anticancer, antiviral, antifungal, and insecticidal properties. This technical guide provides a comprehensive review of the current understanding of the biological activity of aglaiastatins, with a focus on their mechanism of action, quantitative data from key experimental findings, and detailed methodologies for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, virology, and natural product chemistry.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The Meliaceae family, and specifically the genus Aglaia, has yielded a fascinating group of compounds known as rocaglamides and their structural analogs, the aglaiastatins. These molecules are characterized by a unique cyclopenta[b]benzofuran core. While sharing a common ancestry with rocaglamides, aglaiastatins possess distinct structural features that contribute to their unique biological profile.

Initial interest in aglaiastatins was sparked by their potent cytotoxic effects against various cancer cell lines. Subsequent research has elucidated their primary mechanism of action: the inhibition of protein synthesis at the initiation stage. This targeted activity at a fundamental cellular process underscores their potential as therapeutic leads. This guide will delve into the specifics of this mechanism, the quantitative measures of their activity, and the experimental approaches used to characterize these compelling natural products.

Quantitative Data on Biological Activity

The cytotoxic and antiproliferative activities of aglaiastatins have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the reported IC50 values for aglaiastatin and its analogs.

Table 1: IC50 Values of Aglaiastatin in Human Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| SW480 | Colorectal Carcinoma | Nanomolar range | [1] |

| HT29/HI1 | Colorectal Carcinoma | Nanomolar range | [1] |

| VACO235 | Colorectal Adenoma | > 10 | [1] |

| LT97 | Colorectal Adenoma | > 10 | [1] |

| IEC18 | Normal Intestinal Epithelium | > 10 | [1] |

Table 2: IC50 Values of Oxo-aglaiastatin in Hematological Cancer Cells

| Cell Line | Cell Type | IC50 (nM) | Reference |

| JJN3 | Multiple Myeloma | Data available in source | [2][3] |

| Primary human MM cells | Multiple Myeloma | 50 | [2][3] |

Mechanism of Action: Inhibition of Translation Initiation

The primary molecular target of aglaiastatins is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[2] eIF4A is a critical component of the eIF4F complex, which is responsible for binding to the 5' cap of messenger RNA (mRNA) and unwinding its secondary structure, a crucial step for ribosome recruitment and the initiation of translation.[3]

Aglaiastatins, similar to rocaglates, bind to eIF4A and clamp it onto specific polypurine sequences in the 5' untranslated regions (UTRs) of mRNAs. This action stabilizes the eIF4A-RNA complex and inhibits the helicase activity of eIF4A, thereby preventing the scanning of the ribosome along the mRNA to the start codon.[2] This leads to a specific inhibition of cap-dependent translation, while cap-independent translation, which is often used by viruses, may be less affected.[4] The preferential inhibition of the translation of mRNAs with highly structured 5' UTRs, which often encode for proteins involved in cell growth and proliferation (e.g., cyclins, c-Myc), contributes to the potent anticancer activity of aglaiastatins.

Signaling Pathways Modulated by Aglaiastatins

The inhibition of eIF4A by aglaiastatins initiates a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. Key pathways affected include the p38 MAPK and the intrinsic apoptotic pathway.

Studies have shown that treatment with aglaiastatin leads to the strong activation of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is a stress-activated pathway that can be triggered by various cellular insults, including translational stress. Activation of p38 can lead to the phosphorylation of a variety of downstream targets that regulate cell cycle progression and apoptosis.

Aglaiastatins induce apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the downregulation of anti-apoptotic proteins, such as Bcl-xl, and the subsequent activation of pro-apoptotic members of the Bcl-2 family.[1] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of aglaiastatins.

Cytotoxicity Assays

This colorimetric assay is a widely used method to assess cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of aglaiastatin (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Principle: The assay reagent lyses the cells and provides a substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

After the treatment period, equilibrate the 96-well plate to room temperature.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability and the IC50 value.

-

In Vitro Translation Assay

This assay directly measures the inhibitory effect of aglaiastatins on protein synthesis.

-

Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or Krebs-2 cell extract) containing all the necessary components for translation is used to synthesize a reporter protein (e.g., luciferase) from a provided mRNA template. The activity of the reporter protein is then measured, and a decrease in its activity in the presence of the compound indicates inhibition of translation.

-

Protocol (using a dual-luciferase reporter):

-

Prepare a bicistronic reporter mRNA containing a cap-dependent Renilla luciferase and a cap-independent (IRES-driven) Firefly luciferase.

-

Set up the in vitro translation reaction in a microfuge tube containing:

-

Rabbit reticulocyte lysate

-

The bicistronic reporter mRNA

-

Amino acid mixture

-

Various concentrations of aglaiastatin or vehicle control.

-

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Measure the activity of both Renilla and Firefly luciferases using a dual-luciferase assay system and a luminometer.

-

A selective decrease in Renilla luciferase activity compared to Firefly luciferase activity indicates specific inhibition of cap-dependent translation.

-

p38 MAPK Activation Assay

This assay determines the phosphorylation status of p38 MAPK as an indicator of its activation.

-

Principle: Western blotting is a common method to detect the phosphorylated (active) form of p38 MAPK using a phospho-specific antibody.

-

Protocol:

-

Treat cells with aglaiastatin for various time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Analysis of Bcl-2 Family Protein Expression

Western blotting can also be used to assess the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

-

Protocol:

-

Treat cells with aglaiastatin for the desired time.

-

Prepare cell lysates as described in the p38 MAPK activation assay protocol.

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe the membranes with primary antibodies specific for Bcl-2 family members of interest (e.g., Bcl-xl, Bax, Bak).

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

-

Conclusion and Future Directions

Aglaiastatins represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their well-defined mechanism of action, involving the specific inhibition of translation initiation factor eIF4A, provides a strong rationale for their further investigation. The quantitative data presented in this guide highlights their potent cytotoxic activity against cancer cells, often in the nanomolar range.

Future research should focus on several key areas. A broader screening of aglaiastatins and their synthetic analogs against a wider panel of cancer cell lines is needed to fully delineate their spectrum of activity. In vivo studies are crucial to evaluate their efficacy and safety in preclinical models. Furthermore, a deeper understanding of the intricate signaling pathways modulated by these compounds will be essential for identifying potential biomarkers for patient stratification and for designing rational combination therapies. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore the fascinating biology of aglaiastatins and unlock their full therapeutic potential.

References

In Silico Prediction of 3'-Hydroxydehydroaglaiastatin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological targets for 3'-Hydroxydehydroaglaiastatin, a natural product belonging to the rocaglate family. Rocaglates are known to primarily target the eukaryotic initiation factor 4A (eIF4A) family of RNA helicases, inhibiting protein translation. This document outlines a multi-pronged in silico approach to not only validate this known interaction but also to predict novel off-target interactions, which is crucial for understanding the compound's broader pharmacological profile and potential therapeutic applications. The guide details methodologies for ligand- and structure-based target prediction, including reverse docking and pharmacophore modeling. Furthermore, it provides detailed experimental protocols for the validation of predicted targets, such as in vitro translation assays, ribosome profiling, and cellular thermal shift assays (CETSA). All quantitative data is presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the described processes.

Introduction to this compound and In Silico Target Prediction

This compound is a member of the rocaglate class of natural products, isolated from plants of the Aglaia genus. Rocaglates have demonstrated potent anticancer and antiviral activities. Their primary mechanism of action involves binding to the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase that unwinds the 5' untranslated regions of mRNAs during translation initiation. By clamping eIF4A onto polypurine sequences within mRNA, rocaglates stall the scanning ribosome, leading to a global repression of translation.

In silico target prediction has emerged as a powerful tool in drug discovery, enabling the rapid identification of potential protein targets for small molecules. These computational methods can significantly reduce the time and cost associated with experimental target deconvolution. Methodologies for in silico target prediction can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the chemical similarity of the query molecule to compounds with known targets, while structure-based methods, such as reverse docking, predict binding to a library of protein structures.

This guide will delineate a systematic in silico workflow to predict the targets of this compound, using its known interaction with eIF4A as a positive control and aiming to uncover novel putative targets.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for this compound involves a combination of ligand-based and structure-based methods. This integrated approach enhances the reliability of the predictions.

Ligand Preparation

The initial step involves obtaining the 2D or 3D structure of this compound. The SMILES (Simplified Molecular-Input Line-Entry System) string for the compound is a common starting point.

SMILES for this compound: O=C(C(C(C1=O)=C(OC)C=C2OC(C3=CC=C(O)C=C3)C(C4=CC=C(OC)C=C4)=C21)C5=CC=C(N(C)C)C=C5)=O

This structure should be converted to a 3D format and energy-minimized using computational chemistry software (e.g., Avogadro, ChemDraw).

Ligand-Based Target Prediction

Ligand-based methods are predicated on the principle that structurally similar molecules are likely to have similar biological activities. Web-based tools can be used to screen this compound against databases of known bioactive compounds.

-

SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known ligands.

-

PharmMapper: This tool identifies potential targets by fitting the query molecule to a database of pharmacophore models derived from known protein-ligand complexes.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking involves docking

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of 3'-Hydroxydehydroaglaiastatin and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific preliminary cytotoxicity screening of 3'-Hydroxydehydroaglaiastatin is limited. This guide provides a comprehensive overview based on the cytotoxic activities of closely related compounds, primarily dehydroaglaiastatin (B179284) and other aglaiastatins, to infer potential mechanisms and experimental approaches.

Introduction

This compound is a natural product isolated from plants of the Aglaia genus.[1] While specific cytotoxic data for this compound is not extensively documented in publicly accessible literature, the broader class of aglaiastatins, including dehydroaglaiastatin, has demonstrated notable cell growth inhibiting and cytotoxic activities.[2] This technical guide synthesizes the available information on related compounds to provide a framework for understanding the potential cytotoxic profile of this compound, detailing experimental protocols and potential mechanisms of action for researchers in drug discovery and development.

Cytotoxicity of Aglaiastatins

Aglaiastatins are a group of cyclopenta[b]benzofuran derivatives that have shown potent in vitro activity against various cancer cell lines.[2][3]

Quantitative Cytotoxicity Data for Related Compounds

The following table summarizes the cytotoxic activity of dehydroaglaiastatin and other related compounds from the Aglaia genus against various cancer cell lines. This data provides a comparative baseline for the potential potency of this compound.

| Compound | Cell Line | Assay Type | IC50 / ED50 | Reference |

| Dehydroaglaiastatin | Ki-ras-transformed NRK | Not Specified | Active | [2] |

| Aglaforbesin Derivative (AFD) | HCT116 (Human Colorectal Carcinoma) | MTT | 1.13 ± 0.07 µg/mL | [4][5][6] |

| Aglaforbesin Derivative (AFD) | HK-2 (Normal Human Kidney) | MTT | 6.81 ± 1.8 µg/mL | [4][5][6] |

| 4′-demethoxy-3′,4′-methylenedioxyaglafoline | U373 (Glioblastoma) | Not Specified | 0.8 ng/mL | [2] |

| 4′-demethoxy-3′,4′-methylenedioxyaglafoline | BC1 (Breast Cancer) | Not Specified | 0.9 ng/mL | [2] |

| Aglafoline | U373 (Glioblastoma) | Not Specified | 10.0 ng/mL | [2] |

| Aglafoline | BC1 (Breast Cancer) | Not Specified | 3.0 ng/mL | [2] |

| Didesmethylrocaglamide | KB (Oral Epidermoid Carcinoma) | Not Specified | 6.0 ng/mL | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the cytotoxicity screening of natural products like aglaiastatins.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) and a normal cell line (e.g., HK-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

2. Apoptosis Assessment

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.

-

Morphological Observation: Cells treated with the test compound are observed under a phase-contrast microscope for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[7]

-

Caspase Activity Assay: Caspases are a family of proteases that play a crucial role in apoptosis. The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits.[5][6][7]

-

Cells are treated with the compound for a specified time.

-

Cells are lysed, and the lysate is incubated with a caspase-specific substrate conjugated to a fluorophore or a chromophore.

-

The fluorescence or absorbance is measured to quantify caspase activity.

-

-

TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[5][6][7]

-

Treated cells are fixed and permeabilized.

-

The cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.

-

The incorporated label is visualized and quantified using fluorescence microscopy or flow cytometry.

-

Potential Mechanism of Action: Inhibition of Translation

Studies on aglaiastatins suggest that their cytotoxic effects may be mediated through the inhibition of protein synthesis.[3]

Signaling Pathway

The proposed mechanism involves the targeting of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a component of the eIF4F complex. This complex is crucial for cap-dependent translation initiation.[3] By interfering with the RNA binding activity of eIF4A, aglaiastatins can inhibit the translation of specific mRNAs, including those that encode for oncoproteins.[3]

Caption: Proposed mechanism of action for aglaiastatins, including this compound.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound is outlined below.

Caption: A generalized workflow for the preliminary cytotoxicity screening of a novel compound.

Conclusion

While direct experimental data for this compound is not yet widely available, the existing research on related aglaiastatins provides a strong rationale for its investigation as a potential cytotoxic agent. The experimental protocols and mechanistic insights detailed in this guide offer a robust framework for conducting a preliminary cytotoxicity screening of this and other novel natural products. Further research is warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells [journal.waocp.org]

- 6. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 3'-Hydroxydehydroaglaiastatin and its Putative Metabolites in Human Plasma

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 3'-Hydroxydehydroaglaiastatin and its putative phase I and phase II metabolites in human plasma. This compound is a potent member of the rocaglate (or flavagline) family of natural products, known for its significant anticancer and antiviral activities. Understanding its metabolic fate is crucial for preclinical and clinical drug development. This method utilizes a simple protein precipitation for sample cleanup, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides a foundational methodology for pharmacokinetic and metabolism studies, which can be further validated by researchers.

Disclaimer: The following protocol, including mass transitions and retention times, is a theoretical template for method development. All parameters must be experimentally optimized and the method fully validated according to regulatory guidelines before use in formal studies.

Introduction

This compound is a complex cyclopenta[b]benzofuran natural product isolated from plants of the Aglaia genus. Like other rocaglates, its mechanism of action involves clamping the eIF4A RNA helicase onto polypurine sequences, leading to potent and selective inhibition of protein translation. To support its development as a potential therapeutic agent, a reliable bioanalytical method is required to characterize its pharmacokinetic profile and identify its major metabolites. LC-MS/MS is the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[1][2] This application note provides a comprehensive, albeit theoretical, protocol for researchers to establish such a method.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade).

-

Chemicals: this compound reference standard, internal standard (IS) (e.g., a structurally similar, stable-isotope labeled analog or another rocaglate not present in the study).

-

Biological Matrix: Blank human plasma (K2-EDTA).

-

Supplies: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, pipette tips, vials for LC autosampler.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[3][4]

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of internal standard (IS) working solution to all tubes except for the blank matrix samples.

-

To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.

-

Vortex mix each tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant into autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| LC System | Standard UHPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.5 | |

| 4.5 | |

| 4.6 | |

| 5.5 |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +4500 V |

| Source Temp. | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen, Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative analysis is performed using MRM. The precursor ion is the protonated molecule [M+H]⁺, which is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3) for detection. The following table lists the theoretical MRM transitions for this compound and its predicted metabolites.

Table 3: Theoretical MRM Transitions for this compound and Putative Metabolites

| Analyte | Putative Biotransformation | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |

| This compound | Parent Compound | 541.2 | 389.1 (Quantifier) | 35 |

| 541.2 | 283.1 (Qualifier) | 45 | ||

| Metabolite 1 (M1) | Oxidation (+O) | 557.2 | 405.1 | 35 |

| Metabolite 2 (M2) | O-Demethylation (-CH₂) | 527.2 | 375.1 | 35 |

| Metabolite 3 (M3) | Glucuronidation (+C₆H₈O₆) | 717.2 | 541.2 | 25 |

| Internal Standard (IS) | e.g., Silvestrol | 781.3 | 543.2 | 40 |

Note: The Internal Standard (IS) shown is an example (Silvestrol); an ideal IS would be a stable-isotope labeled version of the analyte.

Calibration Curve and Quality Control

For quantification, calibration standards and quality control (QC) samples should be prepared by spiking known concentrations of the reference standard into blank plasma. A typical calibration curve might span from 0.1 to 200 ng/mL.

Table 4: Example Calibration and QC Levels

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 0.1 |

| Calibration Standard 2 | 0.5 |

| Calibration Standard 3 | 2 |

| Calibration Standard 4 | 10 |

| Calibration Standard 5 | 50 |

| Calibration Standard 6 | 100 |

| Calibration Standard 7 | 150 |

| Calibration Standard 8 | 200 |

| Lower Limit of Quantification (LLOQ) | 0.1 |

| Quality Control - Low (LQC) | 0.3 |

| Quality Control - Medium (MQC) | 80 |

| Quality Control - High (HQC) | 160 |

Visualizations

Experimental Workflow

The overall process from sample receipt to data analysis is outlined below.

Caption: LC-MS/MS experimental workflow.

Predicted Metabolic Pathway

Based on common drug metabolism pathways, this compound is predicted to undergo Phase I (oxidation, demethylation) and Phase II (glucuronidation) reactions.

References

- 1. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 3. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Extraction and Purification of 3'-Hydroxydehydroaglaiastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of 3'-Hydroxydehydroaglaiastatin, a potent bioactive rocaglamide (B1679497) derivative isolated from plants of the Aglaia genus. Rocaglamides, including this compound, are of significant interest to the scientific community due to their pronounced anticancer and protein synthesis inhibitory activities. The methodologies outlined herein are based on established procedures for the isolation of similar natural products from Aglaia species, providing a comprehensive guide for obtaining this compound in high purity for research and drug development purposes.

Introduction

This compound is a member of the cyclopenta[b]benzofuran class of natural products, commonly referred to as rocaglamides or flavaglines.[1] These compounds are exclusively found in plants of the genus Aglaia and are known for their wide range of biological activities, including potent insecticidal, anti-inflammatory, and particularly, anticancer properties.[2][3] this compound, an alkaloid with the chemical formula C31H28N2O7, has demonstrated significant cytotoxicity against various cancer cell lines, making it a promising candidate for further investigation in drug discovery programs.[4][5]

The primary mechanism of action for rocaglamides involves the inhibition of protein synthesis. Specifically, they target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is crucial for the initiation of translation.[4][5][6] By clamping eIF4A onto polypurine sequences within the 5' untranslated region of mRNAs, rocaglamides stall the scanning of the 43S pre-initiation complex, thereby preventing the synthesis of proteins critical for cancer cell proliferation and survival.[6][7][8] This unique mode of action makes this compound and related compounds valuable tools for cancer research and potential therapeutic leads.

This application note details a robust protocol for the extraction of this compound from Aglaia plant material, followed by a multi-step purification strategy to achieve high purity.

Materials and Methods

Plant Material

Dried and powdered plant material (leaves, twigs, or bark) of Aglaia odorata or other rocaglamide-producing Aglaia species.

Solvents and Reagents

-

Methanol (B129727) (ACS grade)

-

Chloroform (B151607) (ACS grade)

-

Ethyl acetate (B1210297) (ACS grade)

-

n-Hexane (ACS grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade, deionized)

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

TLC plates (silica gel 60 F254)

-

Vanillin-sulfuric acid spray reagent

-

Deuterated chloroform (CDCl3) for NMR analysis

Equipment

-

Grinder or mill

-

Soxhlet extractor or large-scale percolation apparatus

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

UV-Vis spectrophotometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

Experimental Protocols

Extraction

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

-

Extraction:

-

Option A: Maceration: Macerate 1 kg of the powdered plant material with 5 L of methanol at room temperature for 72 hours with occasional stirring. Filter the extract and repeat the process two more times with fresh solvent.

-

Option B: Soxhlet Extraction: Pack the powdered plant material into a large Soxhlet thimble and extract with methanol for 48-72 hours.

-

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Solvent Partitioning

-

Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent under reduced pressure. The chloroform and ethyl acetate fractions are expected to contain the rocaglamide derivatives.

Purification

3.3.1. Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Sample Loading: Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)

-

Ethyl acetate (100%)

-

Ethyl acetate:Methanol (9:1, v/v)

-

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation by Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.

-

Pooling Fractions: Combine the fractions that show similar TLC profiles and contain the target compound.

3.3.2. Preparative HPLC

-

Sample Preparation: Dissolve the semi-purified fraction containing this compound in HPLC-grade methanol or acetonitrile and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 semi-preparative or preparative column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water is typically effective. For example, a linear gradient from 30% to 70% acetonitrile over 40 minutes.

-

Flow Rate: 2-5 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

-

Fraction Collection: Collect the peaks corresponding to this compound based on the retention time.

-

Purity Check: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods:

-

1H NMR and 13C NMR: To determine the chemical structure.

-

HRMS: To confirm the molecular formula.

-

UV-Vis Spectroscopy: To determine the absorption maxima.

Data Presentation

The following table summarizes the cytotoxic activity of dehydroaglaiastatin (B179284) and related rocaglamide derivatives against various human cancer cell lines. This data highlights the potent anticancer potential of this class of compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Dehydroaglaiastatin | HepG2 | 0.69 | [9] |

| 8b-O-5-oxohexylrocaglaol | HepG2 | 4.77 | [9] |

| Rocaglaol | HepG2 | 7.37 | [9] |

| Rocaglamide Derivative 1 | L5178Y | 0.0051 | [2] |

| Rocaglamide Derivative 2 | L5178Y | 0.0064 | [2] |

| Rocaglamide Derivative 3 | L5178Y | 0.0548 | [2] |

Visualizations

Experimental Workflow

References

- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. escholarship.org [escholarship.org]